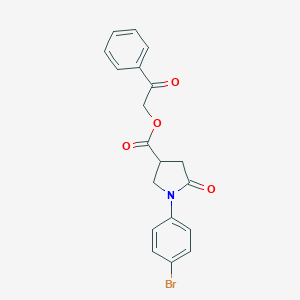![molecular formula C18H15FNO+ B271367 1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium is a quaternary ammonium compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure, which makes it a promising candidate for use in various fields of study.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces apoptosis. In vivo studies have shown that this compound has anticancer activity and can inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various fields of study. This compound has been shown to have anticancer activity, making it a valuable tool for studying cancer biology and developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. This knowledge could lead to the development of more targeted cancer therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans, which could provide important information for the development of clinical trials. Additionally, future research could explore the potential applications of this compound in other fields of study, such as drug discovery and chemical biology.
Conclusion
This compound is a quaternary ammonium compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure and has been shown to have anticancer activity, making it a promising candidate for use in various fields of study. While there are still many unanswered questions about the mechanism of action and potential toxicities of this compound, the future directions for research are promising and could lead to the development of new cancer therapies and other scientific discoveries.
Synthesemethoden
The synthesis method of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium involves the reaction of 4-methylquinoline with 4-fluorobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed for several hours, after which the product is obtained by filtration and recrystallization. This synthesis method has been optimized to yield high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium has been studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer drug.
Eigenschaften
Molekularformel |
C18H15FNO+ |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-(4-methylquinolin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C18H15FNO/c1-13-10-11-20(17-5-3-2-4-16(13)17)12-18(21)14-6-8-15(19)9-7-14/h2-11H,12H2,1H3/q+1 |
InChI-Schlüssel |
ZJRPKTUWTLZGLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)




![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

